molecular formula C10H5Cl2NO B1351821 2,6-Dichloroquinoline-3-carbaldehyde CAS No. 73568-41-9

2,6-Dichloroquinoline-3-carbaldehyde

Cat. No.: B1351821
CAS No.: 73568-41-9
M. Wt: 226.06 g/mol
InChI Key: WZUNMOMEOMPYKZ-UHFFFAOYSA-N
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Description

2,6-Dichloroquinoline-3-carbaldehyde is an organic compound with the molecular formula C10H5Cl2NO. It is a derivative of quinoline, featuring chlorine atoms at the 2 and 6 positions and an aldehyde group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the aldehyde group into the quinoline ring. The reaction conditions generally include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloroquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloroquinoline-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloroquinoline-3-carbaldehyde is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The aldehyde group can react with amino groups in proteins or nucleic acids, potentially leading to the formation of Schiff bases. This reactivity can interfere with biological processes, making it a useful tool in medicinal chemistry for the development of drugs that target specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Chloroquinoline-3-carbaldehyde
  • 2,6-Dichloroquinoline

Uniqueness

2,6-Dichloroquinoline-3-carbaldehyde is unique due to the presence of two chlorine atoms at positions 2 and 6, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a versatile building block in organic synthesis compared to its mono-chlorinated counterparts .

Properties

IUPAC Name

2,6-dichloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUNMOMEOMPYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406222
Record name 2,6-dichloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73568-41-9
Record name 2,6-dichloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloroquinoline-3-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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